N'-(2-ethylphenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide
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Overview
Description
Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance . The incorporation of this heterocycle into biologically active compounds can be accomplished through a Mannich reaction . Piperazine can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Mechanism of Action
Target of Action
The primary targets of N’-(2-ethylphenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide are acetylcholinesterase (AChE) and alpha1-adrenergic receptors . AChE plays a crucial role in the cholinergic system by terminating synaptic transmission, while alpha1-adrenergic receptors are involved in various physiological responses such as contraction of smooth muscles .
Mode of Action
This compound acts as an inhibitor of AChE , preventing the breakdown of the neurotransmitter acetylcholine, thereby increasing its availability . It also shows affinity towards alpha1-adrenergic receptors, potentially modulating their activity .
Biochemical Pathways
By inhibiting AChE, the compound affects the cholinergic pathway , leading to increased acetylcholine levels. This can enhance cholinergic neurotransmission, which is crucial for memory and cognition . Its interaction with alpha1-adrenergic receptors may influence various pathways associated with these receptors, impacting physiological processes like smooth muscle contraction .
Result of Action
The compound’s action results in enhanced cholinergic neurotransmission and potential modulation of alpha1-adrenergic receptor activity . In animal models, it has shown protective effects against neurotoxicity induced by aluminium chloride, improving behavioral and neurochemical indices .
Advantages and Limitations for Lab Experiments
NEP-2E has several advantages for use in laboratory experiments. It is highly soluble in both aqueous and organic solvents, has a high degree of purity, and is relatively inexpensive to synthesize. Additionally, NEP-2E has a low toxicity profile, making it a safe choice for use in laboratory experiments. However, NEP-2E has some limitations, such as a relatively short half-life, which may limit its use in long-term studies.
Future Directions
Given the potential of NEP-2E for use in scientific research, there are several possible future directions for this compound. Further studies are needed to better understand the mechanism of action of NEP-2E and to identify additional potential applications. Additionally, NEP-2E may be used in combination with other compounds to enhance its efficacy or to target specific biological pathways. Finally, the synthesis method of NEP-2E may be further optimized to improve the yield and purity of the compound.
Synthesis Methods
NEP-2E is synthesized by a multi-step process that begins with the reaction of 2-ethylphenylboronic acid with 4-methoxyphenylpiperazine. The resulting compound is then treated with ethylenediamine to form NEP-2E. This synthesis method has been optimized to provide a high yield of NEP-2E with high purity.
Scientific Research Applications
NEP-2E has been studied for its potential applications in scientific research. Due to its unique structure, NEP-2E has been found to be an effective inhibitor of various enzymes, including proteases, phosphatases, and kinases. Additionally, NEP-2E has been studied for its potential to modulate various cellular processes, such as cell proliferation, apoptosis, and signal transduction.
properties
IUPAC Name |
N'-(2-ethylphenyl)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O3/c1-3-18-6-4-5-7-21(18)25-23(29)22(28)24-12-13-26-14-16-27(17-15-26)19-8-10-20(30-2)11-9-19/h4-11H,3,12-17H2,1-2H3,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNUYIUITXNHOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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